molecular formula C20H21N3O3S B13931354 4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile

4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile

Cat. No.: B13931354
M. Wt: 383.5 g/mol
InChI Key: JEBDZVQJKVPUSC-UHFFFAOYSA-N
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Description

4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile is a complex organic compound with the molecular formula C20H21N3O3S. This compound is notable for its unique structure, which includes a piperidine ring, a benzonitrile group, and a benzoyl group substituted with an amino and a methylsulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-amino-4-methylsulfonylbenzoic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate 3-amino-4-methylsulfonyl-benzoyl-piperidine. This intermediate is then reacted with 4-cyanobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)benzonitrile: Similar structure but lacks the piperidine and amino groups.

    4-Aminobenzonitrile: Similar structure but lacks the methylsulfonyl and piperidine groups.

    4-Benzoylpiperidine: Similar structure but lacks the amino and nitrile groups.

Uniqueness

4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile

InChI

InChI=1S/C20H21N3O3S/c1-27(25,26)19-7-6-17(12-18(19)22)20(24)23-10-8-16(9-11-23)15-4-2-14(13-21)3-5-15/h2-7,12,16H,8-11,22H2,1H3

InChI Key

JEBDZVQJKVPUSC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)N

Origin of Product

United States

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